molecular formula C9H13BClNO4 B15093291 Phenylalanine, 4-borono-, hydrochloride CAS No. 91196-68-8

Phenylalanine, 4-borono-, hydrochloride

Cat. No.: B15093291
CAS No.: 91196-68-8
M. Wt: 245.47 g/mol
InChI Key: ITAYDCRFNXQNBL-UHFFFAOYSA-N
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Description

Phenylalanine, 4-borono-, hydrochloride is a boronated amino acid derivative. This compound is known for its significant role in boron neutron capture therapy (BNCT), a targeted cancer treatment. The boron atom in its structure allows it to selectively accumulate in tumor cells, making it a valuable agent in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylalanine, 4-borono-, hydrochloride can be synthesized through various methods. One common approach involves the coupling of alanine with phenyl boronic acid. The reaction conditions typically involve the use of palladium catalysts and specific solvents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound often employs solid-phase peptide synthesis techniques. This method allows for the efficient and scalable production of this compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Phenylalanine, 4-borono-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and specific solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products

The major products formed from these reactions include various boron-containing derivatives, which can be further utilized in different applications, particularly in medicinal chemistry .

Scientific Research Applications

Phenylalanine, 4-borono-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phenylalanine, 4-borono-, hydrochloride in BNCT involves the selective accumulation of the compound in tumor cells via the L-amino acid transport 1 (LAT1) transporter. Upon neutron irradiation, the boron atoms undergo a nuclear reaction, producing high-energy particles that selectively destroy tumor cells while sparing surrounding healthy tissue .

Properties

IUPAC Name

2-amino-3-(4-boronophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4.ClH/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15;/h1-4,8,14-15H,5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAYDCRFNXQNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91196-68-8
Record name Boronophenylalanine hydrochloride, dl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091196688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BORONOPHENYLALANINE HYDROCHLORIDE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57659839UA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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